![molecular formula C13H9ClFN3 B067682 7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 171620-43-2](/img/structure/B67682.png)
7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
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Overview
Description
“7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” is a chemical compound with the empirical formula C13H9ClFN3. It has a molecular weight of 261.68 . This compound is part of a class of molecules known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” includes a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The compound also contains a fluorobenzyl group and a chlorine atom . Detailed structural analysis was not found in the available literature.
Chemical Reactions Analysis
While specific chemical reactions involving “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” were not found in the available literature, pyrimidine derivatives have been studied for their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” include its molecular weight (261.68) and its empirical formula (C13H9ClFN3) . Additional specific physical and chemical properties were not found in the available literature.
Scientific Research Applications
Anti-Inflammatory Activities
“7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” is a type of pyrimidine, which are aromatic heterocyclic compounds known to display a range of pharmacological effects .
Pyrimidines have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
A structure-activity relationship (SAR) study indicated that pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines reported in the same work . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .
Safety And Hazards
The safety data sheet for “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” indicates that it is classified as Acute Tox. 4 Oral, with hazard statements including H302 . Precautionary statements include P301 + P312 + P330 . It is recommended not to eat, drink, or smoke when using this product .
Future Directions
properties
IUPAC Name |
4-chloro-7-[(2-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3/c14-12-10-5-6-18(13(10)17-8-16-12)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWQENPBOOCORA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2N=CN=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439689 |
Source
|
Record name | AGN-PC-0N47BI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
171620-43-2 |
Source
|
Record name | AGN-PC-0N47BI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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